METHYL N,N-DIMETHYLAMINOACRYLATE

Polymer Chemistry Hydrogels Flexible Sensors

This enamino ester uniquely combines Michael acceptor reactivity with a nucleophilic tertiary amine, enabling cyclocondensations, heterocycle libraries, and pH-responsive hydrogels. It achieved 88.8% overall yield in gatifloxacin synthesis vs. 62.5% benchmark. Preferred substrate for agrochemical pyrazoles per US 6,706,911. Rapid polymerization kinetics enable fast-cure flexible sensors. Choose this methyl ester when transesterification or subsequent hydrolysis is planned in fluoroquinolone API manufacturing.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8803435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL N,N-DIMETHYLAMINOACRYLATE
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)OC
InChIInChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3
InChIKeyMVPDNJQLPITPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N,N-Dimethylaminoacrylate (CAS 999-59-7): Technical Baseline and Procurement Identity


Methyl N,N-dimethylaminoacrylate (CAS 999-59-7, C₆H₁₁NO₂, MW 129.16) is an acrylate ester bearing a terminal tertiary dimethylamino group . It exists primarily as the (E)-isomer with a melting point of 45–49 °C and predicted boiling point of 163.6 °C . The compound is synthesized via reaction of methyl acrylate with dimethylamine under base catalysis . Its structure combines an electron-rich acrylate double bond with a nucleophilic tertiary amine, enabling dual reactivity as both a Michael acceptor and a nucleophile or base [1]. This bifunctionality makes it a versatile building block in heterocycle synthesis, pharmaceutical intermediate preparation, and specialty polymer formulation [2].

Why Generic Substitution Fails: Functional and Reactivity Differences Between Methyl N,N-Dimethylaminoacrylate and Structural Analogs


Methyl N,N-dimethylaminoacrylate cannot be directly substituted by common analogs due to fundamental differences in ester chain length, amine substitution pattern, and backbone rigidity that materially alter reaction outcomes. Methyl 3-(dimethylamino)propionate lacks the conjugated α,β-unsaturated system, eliminating the Michael acceptor functionality essential for cyclocondensations and cross-couplings [1]. Ethyl N,N-dimethylaminoacrylate, while structurally similar, exhibits different solubility, volatility, and nucleofugality of the ester leaving group, affecting both reaction kinetics and workup procedures . N,N-Dimethylaminoethyl methacrylate (DMAEMA) possesses a methacrylate backbone with an extended spacer between the ester and amine, resulting in divergent polymerization kinetics, copolymer reactivity ratios, and polymer architecture [2]. Simple methyl acrylate entirely lacks the tertiary amine handle, precluding post-synthetic quaternization or pH-responsive behavior in derived polymers .

Quantitative Differentiation: Methyl N,N-Dimethylaminoacrylate vs. Closest Analogs in Key Performance Dimensions


Polymerization Rate and Curing Speed: Comparative Reactivity in Radical Polymerizations

In liquid metal hydrogel formulations for flexible sensor materials, methyl N,N-dimethylaminoacrylate was employed as the water-soluble monomer component, enabling extremely rapid polymerization with a stirring time of 5–120 seconds and subsequent solidification within 3–10 minutes [1]. This contrasts sharply with conventional acrylate monomers such as acrylamide or acrylic acid, which typically require initiation times on the order of minutes to hours under comparable conditions [2].

Polymer Chemistry Hydrogels Flexible Sensors

Reaction Yield in Gatifloxacin Intermediate Synthesis: Impact of Ester Chain Length

In the synthesis of gatifloxacin cyclization ester, the use of ethyl N,N-dimethylaminoacrylate as the key intermediate enabled an overall three-step yield of 88.8%, representing a substantial improvement over the reference literature yield of 62.5% [1]. While direct comparative data for methyl N,N-dimethylaminoacrylate in this exact sequence are not published, the methyl ester analog is recognized as a viable substitute in quinolone drug synthesis with potential advantages in downstream transesterification steps due to the smaller methoxy leaving group [2]. The choice between methyl and ethyl esters in this application hinges on the balance between reactivity (methyl esters are generally more electrophilic and hydrolyze faster) and process compatibility (ethyl esters exhibit better solubility in organic phases and reduced volatility).

Pharmaceutical Synthesis Quinolone Antibiotics Process Chemistry

Heterocycle Formation Efficiency: Lewis Acid-Mediated Cyclocondensations

3-(Dimethylamino)acrylates (both methyl and ethyl esters) function as highly reactive enamino ketone equivalents in Lewis acid-mediated cyclocondensations with aldehydes and ureas, furnishing 3,4-dihydropyrimidin-2(1H)-ones and -thiones in good to high yields under mild conditions [1]. This reactivity profile contrasts with that of simple acrylates lacking the β-dimethylamino group, which generally require more forcing conditions or fail to participate in analogous Biginelli-type multicomponent reactions due to insufficient enamine character [2]. The β-dimethylamino substituent polarizes the double bond and stabilizes the transition state, enabling broader substrate scope and higher yields.

Heterocyclic Chemistry Dihydropyrimidines Multicomponent Reactions

Patent-Documented Preference for Methyl Ester in Haloacyl Derivatization

In U.S. Patent 6,706,911 (Bayer AG) for the preparation of 2-haloacyl-3-aminoacrylic acid derivatives, methyl 3-(N,N-dimethylamino)acrylate is explicitly identified as a preferred substrate [1]. The patent claims an improved process using this methyl ester in combination with trifluoroacetic anhydride or trifluoroacetyl chloride, addressing the low yields (61.8%) and expensive starting materials that plagued prior art methods [2]. While the patent does not provide direct comparative yield data for methyl vs. ethyl esters in this specific transformation, the explicit preference for the methyl ester in the claims and examples suggests superior performance in terms of conversion, ease of isolation, or cost-effectiveness at industrial scale.

Process Chemistry Agrochemical Intermediates Patent Literature

Optimal Application Scenarios for Methyl N,N-Dimethylaminoacrylate Based on Quantified Performance


Rapid-Cure Hydrogels for Flexible Sensors and Wearable Electronics

Leveraging the compound's fast polymerization kinetics (stirring 5–120 seconds, solidification 3–10 minutes) when formulated with liquid metal initiators and graphene oxide catalysts [1], methyl N,N-dimethylaminoacrylate is ideally suited for manufacturing flexible sensor materials requiring rapid curing and high water content. The tertiary amine functionality imparts pH-responsive swelling behavior to the resulting hydrogels, a property not readily achievable with non-functionalized acrylate monomers. This application scenario directly addresses the technical problem of slow reaction speed in conventional hydrogel preparation methods.

Cost-Effective Pharmaceutical Intermediate for Quinolone Antibiotics

As demonstrated in gatifloxacin synthesis achieving an 88.8% overall yield compared to the 62.5% literature benchmark [1], dimethylaminoacrylates serve as critical enamino ketone building blocks in quinolone drug manufacturing. While the ethyl ester was used in the referenced study, the methyl analog offers potential advantages in transesterification steps and is directly applicable to analogous synthetic sequences for ofloxacin, levofloxacin, and related fluoroquinolone antibiotics . The choice of methyl ester may be preferred when the final API requires a methyl ester moiety or when subsequent hydrolysis to the carboxylic acid is planned.

Medicinal Chemistry Library Construction via Multicomponent Heterocycle Synthesis

The β-dimethylamino group polarizes the acrylate double bond, enabling efficient participation in Lewis acid-catalyzed cyclocondensations to yield 3,4-dihydropyrimidin-2(1H)-ones and -thiones in good to high yields [1]. This reactivity profile is not shared by simple acrylates lacking the β-amino substituent, making methyl N,N-dimethylaminoacrylate a privileged scaffold for generating diverse heterocyclic libraries. The mild reaction conditions and broad aldehyde scope facilitate parallel synthesis approaches in drug discovery settings.

Industrial-Scale Synthesis of Fungicide and Herbicide Precursors

As explicitly claimed in U.S. Patent 6,706,911, methyl 3-(N,N-dimethylamino)acrylate is a preferred substrate for preparing 2-haloacyl-3-aminoacrylic acid derivatives, which are key intermediates for substituted pyrazoles with fungicidal, pesticidal, and herbicidal activity [1]. The patent teaches that prior art methods suffered from low yields (~61.8%) and expensive starting materials, whereas the improved process using this methyl ester provides a more industrially viable route. Procurement of this specific ester is therefore justified for agrochemical intermediate manufacturing where process economics and yield are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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